molecular formula C39H55N9O7 B12414151 Antibacterial agent 107

Antibacterial agent 107

Cat. No.: B12414151
M. Wt: 761.9 g/mol
InChI Key: GAWMDBNTWDIAKW-CBIVFTRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial Agent 107 is a synthetic compound designed to combat bacterial infections. It is part of a broader class of antibacterial agents that target specific bacterial processes to inhibit growth or kill bacteria. This compound has shown promise in treating various bacterial infections, particularly those caused by drug-resistant strains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 107 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the compound’s integrity.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 107 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: Functional groups within the compound can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Antibacterial Agent 107 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Employed in microbiological studies to understand bacterial resistance mechanisms and develop new antibacterial strategies.

    Medicine: Investigated for its potential to treat bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of Antibacterial Agent 107 involves targeting specific bacterial processes. It binds to bacterial enzymes or proteins, inhibiting their function and leading to bacterial cell death. The compound may interfere with cell wall synthesis, protein synthesis, or DNA replication, depending on its structure and the bacterial target. Molecular pathways involved include the inhibition of peptidoglycan synthesis and disruption of ribosomal function.

Comparison with Similar Compounds

Antibacterial Agent 107 is unique compared to other antibacterial agents due to its specific structure and mode of action. Similar compounds include:

    Penicillin: Targets bacterial cell wall synthesis but has a different core structure.

    Tetracycline: Inhibits protein synthesis but binds to different ribosomal sites.

    Ciprofloxacin: Interferes with DNA replication but has a distinct chemical structure.

This compound stands out due to its effectiveness against drug-resistant bacteria and its ability to target multiple bacterial processes simultaneously.

Properties

Molecular Formula

C39H55N9O7

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[5-(3-methylbut-2-enoxy)-2-[(E)-3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetyl]amino]pentanoyl]amino]pentanamide

InChI

InChI=1S/C39H55N9O7/c1-25(2)17-21-53-28-12-9-27(10-13-28)11-16-33(49)30-15-14-29(54-22-18-26(3)4)23-34(30)55-24-35(50)47-32(8-6-20-46-39(43)44)37(52)48-31(36(40)51)7-5-19-45-38(41)42/h9-18,23,31-32H,5-8,19-22,24H2,1-4H3,(H2,40,51)(H,47,50)(H,48,52)(H4,41,42,45)(H4,43,44,46)/b16-11+/t31-,32-/m0/s1

InChI Key

GAWMDBNTWDIAKW-CBIVFTRNSA-N

Isomeric SMILES

CC(=CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)C

Canonical SMILES

CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.